2-Phosphoglycolate

Description

Structure

2D Structure

3D Structure

Properties

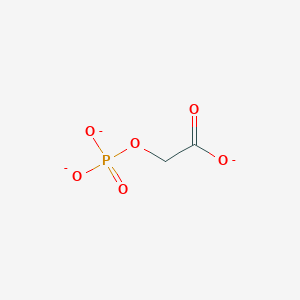

Molecular Formula |

C2H2O6P-3 |

|---|---|

Molecular Weight |

153.01 g/mol |

IUPAC Name |

2-phosphonatooxyacetate |

InChI |

InChI=1S/C2H5O6P/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H2,5,6,7)/p-3 |

InChI Key |

ASCFNMCAHFUBCO-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])OP(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 2-Phosphoglycolate in Photorespiration: From Metabolic Intermediate to Regulatory Hub

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Photorespiration, a metabolic pathway initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), is intrinsically linked to photosynthesis in C3 plants. At the heart of this pathway lies 2-phosphoglycolate (2-PG), a two-carbon compound whose synthesis marks the entry point into this complex metabolic network. Once considered solely a wasteful byproduct of a flawed enzyme, our understanding of 2-PG has evolved significantly. This guide provides a comprehensive technical overview of the multifaceted role of this compound, detailing its synthesis, its journey through the photorespiratory salvage pathway, and its emerging significance as a critical metabolic regulator that influences photosynthetic efficiency and carbon allocation. For researchers in plant biology and drug development, a deep understanding of 2-PG metabolism offers novel avenues for crop improvement and the design of targeted agrochemicals.

Introduction: The Genesis of this compound

Photorespiration is initiated in the chloroplast when RuBisCO, the primary enzyme of carbon fixation, catalyzes the reaction between ribulose-1,5-bisphosphate (RuBP) and molecular oxygen (O₂) instead of carbon dioxide (CO₂)[1][2][3]. This oxygenase reaction is a significant process, with more than one-third of RuBP molecules being oxygenated under normal atmospheric conditions[4]. The products of this reaction are one molecule of 3-phosphoglycerate (3-PGA), a standard intermediate of the Calvin-Benson cycle, and one molecule of the two-carbon compound, this compound (2-PG)[1][3][5].

The formation of 2-PG represents a net loss of fixed carbon and energy for the plant[5][6]. Furthermore, 2-PG itself is a potent inhibitor of key enzymes in photosynthetic carbon metabolism, making its efficient removal and recycling a critical process for maintaining cellular homeostasis[3][6][7][8]. The intricate metabolic pathway of photorespiration has evolved to salvage the carbon from this potentially toxic compound[1][6].

The Photorespiratory Pathway: A Multi-Organelle Journey

The metabolism of this compound is a complex process that spans three different cellular organelles: the chloroplast, the peroxisome, and the mitochondrion[9][10][11]. This compartmentalization necessitates a series of transport steps for the various metabolic intermediates.

Chloroplast: The Initial Steps

The photorespiratory pathway begins in the chloroplast stroma.

-

Dephosphorylation of 2-PG: The first committed step in the metabolism of 2-PG is its rapid dephosphorylation to glycolate and inorganic phosphate[5][10]. This reaction is catalyzed by the enzyme This compound phosphatase (PGLP) [8]. The activity of PGLP is crucial, as the accumulation of 2-PG would otherwise sequester phosphate and inhibit essential enzymes of the Calvin-Benson cycle[7][8].

-

Export of Glycolate: The resulting glycolate is then transported out of the chloroplast to the peroxisome[8][10].

Peroxisome: Oxidation and Transamination

Once in the peroxisome, glycolate undergoes further transformation.

-

Oxidation to Glyoxylate: Glycolate is oxidized to glyoxylate by glycolate oxidase (GOX) , a reaction that consumes O₂ and produces hydrogen peroxide (H₂O₂)[12][13]. The H₂O₂ is subsequently detoxified to water and oxygen by catalase[13].

-

Transamination to Glycine: Glyoxylate is then transaminated to the amino acid glycine[10][13]. This reaction is catalyzed by aminotransferases, such as serine:glyoxylate aminotransferase (SGT) and glutamate:glyoxylate aminotransferase (GGT)[14].

Mitochondrion: The Decarboxylation Step

Glycine is transported from the peroxisome to the mitochondrion, where a key carbon-releasing step occurs.

-

Conversion of Glycine to Serine: Two molecules of glycine are converted into one molecule of the amino acid serine. This reaction is catalyzed by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT) [11][13][15].

-

Release of CO₂ and NH₃: This conversion results in the release of one molecule of CO₂ and one molecule of ammonia (NH₃)[1][10][12]. The released CO₂ represents the carbon loss associated with photorespiration. The ammonia must be reassimilated, a process that consumes additional energy[5].

Return to the Chloroplast: Completing the Cycle

The newly synthesized serine exits the mitochondrion and returns to the peroxisome.

-

Conversion to Glycerate: In the peroxisome, serine is converted back to hydroxypyruvate and then reduced to glycerate[1][12][13].

-

Phosphorylation to 3-PGA: Glycerate is then transported back into the chloroplast, where it is phosphorylated by glycerate kinase to form 3-PGA, using one molecule of ATP[13][14]. This 3-PGA can then re-enter the Calvin-Benson cycle, thus completing the salvage pathway[1].

Ultimately, for every two molecules of 2-PG that enter the photorespiratory pathway, one molecule of CO₂ is lost, and 75% of the carbon is recovered in the form of 3-PGA[1].

The Regulatory Role of this compound: Beyond a Simple Metabolite

Historically, 2-PG was viewed as a detrimental byproduct. However, emerging evidence has revealed a more nuanced role for this molecule as a metabolic regulator that provides feedback on the status of photosynthesis and photorespiration[7][16][17].

Inhibition of Key Calvin-Benson Cycle Enzymes

This compound is a potent inhibitor of several key enzymes within the chloroplast, thereby directly influencing the rate of carbon fixation and regeneration of RuBP[3][6][7][8].

-

Triose-phosphate Isomerase (TPI): 2-PG is a well-established inhibitor of TPI, an enzyme crucial for both the Calvin-Benson cycle and starch synthesis[7][8][18]. Inhibition of TPI can disrupt the regeneration of RuBP and the export of triose phosphates from the chloroplast[19]. The binding of 2-PG, a transition-state analogue, to TPI has been studied crystallographically, revealing that it interacts with key active site residues, including His-95 and Glu-165[18][20].

-

Sedoheptulose-1,7-bisphosphatase (SBPase): Recent studies have demonstrated that 2-PG also inhibits SBPase, another critical enzyme in the regenerative phase of the Calvin-Benson cycle[7][16][17]. Inhibition of SBPase by 2-PG can lead to an accumulation of sedoheptulose-1,7-bisphosphate and a reduction in the overall capacity for RuBP regeneration[7].

This dual inhibition of TPI and SBPase by 2-PG suggests that it acts as a feedback mechanism, signaling a high rate of photorespiration relative to carboxylation and subsequently downregulating the Calvin-Benson cycle[7][16]. This regulatory loop may help to balance the carbon flow between RuBP regeneration and starch synthesis[7][21].

A Sensor of the Carboxylation/Oxygenation Ratio

The intracellular concentration of 2-PG is directly proportional to the rate of the RuBisCO oxygenase reaction. This makes it an ideal candidate to act as a sensor for the ratio of photorespiration to photosynthesis. An increase in the 2-PG pool would signal conditions that favor oxygenation (e.g., high temperature, low CO₂ concentration), prompting a metabolic adjustment to mitigate the negative consequences of high photorespiratory flux[7][16].

Experimental Methodologies

The study of this compound and its role in photorespiration employs a range of biochemical and molecular techniques.

Quantification of this compound

Accurate measurement of 2-PG levels is crucial for understanding its regulatory role. This is typically achieved using techniques such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for quantifying small molecules in complex biological samples.

-

Enzymatic Assays: Coupled enzyme assays can be used to determine 2-PG concentrations by measuring the change in absorbance of NAD(P)H.

Enzyme Activity Assays

Characterizing the kinetic properties of enzymes involved in 2-PG metabolism is fundamental to understanding the pathway's regulation.

Protocol: Assay for this compound Phosphatase (PGLP) Activity

-

Principle: The activity of PGLP is determined by measuring the amount of inorganic phosphate released from this compound.

-

Reagents:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

This compound (substrate)

-

Malachite green reagent (for phosphate detection)

-

Plant protein extract

-

-

Procedure: a. Prepare a reaction mixture containing the assay buffer and plant protein extract. b. Pre-incubate the mixture at the desired temperature (e.g., 30°C). c. Initiate the reaction by adding this compound. d. After a defined time interval, stop the reaction (e.g., by adding acid). e. Add the malachite green reagent and measure the absorbance at a specific wavelength (e.g., 620 nm). f. Calculate the amount of phosphate released using a standard curve prepared with known concentrations of inorganic phosphate.

Visualizing the Central Role of this compound

Diagrams are essential for illustrating the complex interplay of pathways and regulatory interactions involving this compound.

Caption: The Photorespiratory Pathway and Regulatory Role of this compound.

Conclusion and Future Perspectives

This compound is far more than a mere byproduct of an inefficient enzyme; it is a central player in the complex interplay between photosynthesis and photorespiration. Its role extends from being the substrate that initiates a crucial carbon salvage pathway to acting as a key regulatory molecule that provides feedback on the metabolic state of the chloroplast. A thorough understanding of 2-PG synthesis, metabolism, and regulatory functions is paramount for developing strategies to enhance photosynthetic efficiency and, consequently, crop yields. Future research will likely focus on elucidating the signaling pathways downstream of 2-PG and exploring the potential for engineering the photorespiratory pathway to minimize carbon loss while retaining its protective and regulatory functions. For those in drug development, targeting the enzymes of this pathway could lead to the creation of novel herbicides or plant growth regulators.

References

- 1. 2.3 - Photorespiration [rseco.org]

- 2. mdpi.com [mdpi.com]

- 3. bioone.org [bioone.org]

- 4. The mechanism of Rubisco-catalysed oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photorespiration - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The Photorespiratory Metabolite this compound Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]

- 9. Understanding Photorespiration: A Step-by-Step Diagram Tutorial [edrawmax.wondershare.com]

- 10. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 11. Arabidopsis Photorespiratory Serine Hydroxymethyltransferase Activity Requires the Mitochondrial Accumulation of Ferredoxin-Dependent Glutamate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. biologydiscussion.com [biologydiscussion.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Photorespiratory serine hydroxymethyltransferase 1 activity impacts abiotic stress tolerance and stomatal closure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Photorespiratory Metabolite this compound Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Crystallographic analysis of the complex between triosephosphate isomerase and this compound at 2.5-A resolution: implications for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Suppression of chloroplast triose phosphate isomerase evokes inorganic phosphate-limited photosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. academic.oup.com [academic.oup.com]

The Unraveling of a "Wasteful" Pathway: A Technical Guide to the Discovery of 2-Phosphoglycolate Salvage

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways within living organisms is paramount. This guide provides an in-depth technical exploration of the discovery of the 2-phosphoglycolate (2-PG) salvage pathway, a critical metabolic process in photosynthetic organisms, often referred to as photorespiration. We will delve into the core scientific questions that drove its discovery, the pivotal experiments that elucidated its steps, and the brilliant minds who pieced together this complex puzzle. This is not merely a historical account but a guide to the scientific reasoning and experimental design that serve as a gold standard for metabolic pathway discovery.

Introduction: The Enigma of Photorespiration

In the mid-20th century, a perplexing phenomenon was observed in plants: a light-dependent release of carbon dioxide (CO₂) and consumption of oxygen (O₂), a process that appeared to counteract the carbon-fixing work of photosynthesis.[1][2] This "photorespiration" was initially viewed as a wasteful process, an evolutionary relic that significantly reduces the efficiency of photosynthesis in C3 plants.[3][4] The central question that puzzled scientists was: what is the biochemical basis of this seemingly futile cycle, and what is its physiological significance? The journey to answer this question led to the discovery of the this compound salvage pathway, a complex metabolic route spanning three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.[5][6][7]

PART 1: The Genesis of a Hypothesis - The Dual Nature of RuBisCO

The first major breakthrough came with the characterization of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase, or RuBisCO. Initially celebrated for its role in capturing atmospheric CO₂ to initiate the Calvin-Benson cycle, a darker side to this enzyme was soon discovered.

The "Mistake" that Ignited a Field of Study

In the early 1970s, the laboratories of Ogren and Bowes made a groundbreaking discovery: RuBisCO could also catalyze an oxygenation reaction, using O₂ as a substrate instead of CO₂.[2][8][9] This oxygenase activity results in the formation of one molecule of 3-phosphoglycerate (3-PGA), which can enter the Calvin cycle, and one molecule of a two-carbon compound, this compound (2-PG).[3][8][10] This finding was the critical link that had been missing. It proposed that the "wasteful" process of photorespiration was, in fact, a salvage pathway designed to deal with the toxic byproduct of RuBisCO's oxygenase activity, 2-PG.[5][8]

Caption: The dual catalytic activity of the enzyme RuBisCO.

PART 2: Charting the Metabolic Map - Key Experimental Approaches

With the starting point identified, the next challenge was to delineate the series of reactions that converted 2-PG back into a useful metabolite. Two powerful and complementary approaches were instrumental in this endeavor: genetic screens using mutants and isotopic labeling studies .

The Power of "Broken" Systems: Insights from Arabidopsis thaliana Mutants

The laboratory of Chris and Shauna Somerville pioneered the use of the model plant Arabidopsis thaliana to dissect the photorespiratory pathway.[2][4][8] Their elegant experimental design was based on a simple yet powerful premise: if photorespiration is essential for survival in normal air, then a mutation in a gene encoding a photorespiratory enzyme should be lethal under these conditions but viable in a high-CO₂ atmosphere where the oxygenase activity of RuBisCO is suppressed.[2][4]

-

Mutagenesis: Arabidopsis thaliana seeds are treated with a chemical mutagen, such as ethyl methanesulfonate (EMS), to induce random point mutations in the genome.

-

M2 Generation Growth: The M1 generation (plants grown from the mutagenized seeds) is allowed to self-pollinate, and the resulting M2 seeds are harvested. These M2 seeds are then germinated and grown in a high-CO₂ environment (e.g., 1% CO₂).[8] In this atmosphere, photorespiration is minimal, allowing plants with defects in this pathway to survive and grow normally.

-

Screening for the Photorespiratory Phenotype: The mature M2 plants are then transferred to ambient air conditions (approximately 0.04% CO₂).[2] Plants with a mutation in a critical photorespiratory gene will exhibit signs of stress, such as chlorosis (yellowing) and necrosis (tissue death), and will ultimately be inviable.[8][11]

-

Biochemical and Genetic Characterization: The mutant plants are then analyzed to identify the specific enzymatic step that is blocked. This involves measuring the activity of known photorespiratory enzymes and identifying the accumulation of specific metabolic intermediates. The mutated gene can then be identified through genetic mapping and sequencing.

This powerful screening strategy led to the isolation of a collection of mutants, each deficient in a specific enzyme of the pathway.[2][8] For instance, the isolation of a mutant lacking this compound phosphatase (PGLP) activity provided the first definitive in vivo evidence that 2-PG is the substrate for the photorespiratory pathway.[8][12] Similarly, mutants deficient in serine hydroxymethyltransferase (SHMT) were crucial in identifying the mitochondrial step where CO₂ is released.[8][13][14]

| Mutant | Deficient Enzyme | Cellular Location | Key Observation |

| pglp | This compound Phosphatase | Chloroplast | Accumulation of this compound; confirmed 2-PG as the entry point.[8][12] |

| shmt1 | Serine Hydroxymethyltransferase | Mitochondria | Accumulation of glycine; identified the CO₂ release step.[8][13][14] |

| sgat | Serine:Glyoxylate Aminotransferase | Peroxisome | Accumulation of serine and glycine.[9] |

Table 1: Key Arabidopsis thaliana photorespiratory mutants and their contributions.

Following the Atoms: Isotopic Labeling Experiments

While mutant analysis was invaluable for identifying the individual steps, isotopic labeling studies were essential for tracing the flow of carbon through the entire pathway and confirming the proposed sequence of reactions. These experiments typically involve supplying the plant with a substrate labeled with a heavy isotope of carbon (¹³C) or nitrogen (¹⁵N) and then tracking the appearance of the label in downstream metabolites.[15][16][17]

-

Plant Acclimation: A mature leaf is enclosed in a controlled-environment chamber where temperature, light, and gas concentrations can be precisely regulated.[18]

-

Isotope Introduction: The normal air supply is replaced with an atmosphere containing ¹³CO₂.

-

Time-Course Sampling: At various time points after the introduction of ¹³CO₂, leaf samples are rapidly frozen in liquid nitrogen to quench all metabolic activity.[15][18]

-

Metabolite Extraction and Analysis: Metabolites are extracted from the frozen leaf tissue. The incorporation of ¹³C into different metabolites is then quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[15][16]

-

Flux Calculation: By analyzing the rate at which the ¹³C label appears in different intermediates of the photorespiratory pathway (e.g., glycolate, glycine, serine), researchers can calculate the metabolic flux through the pathway.[19]

These experiments confirmed the proposed pathway, showing a rapid labeling of glycolate, followed by glycine and then serine, consistent with the sequence of enzymatic reactions identified through mutant studies.[16]

Caption: The compartmentalized this compound salvage pathway.

PART 3: The Modern Perspective and Future Directions

The discovery of the this compound salvage pathway transformed our understanding of plant metabolism. What was once considered a purely wasteful process is now recognized as an essential pathway for the survival of C3 plants in an oxygen-rich atmosphere.[2][20] It is now understood to be intricately linked with other key metabolic processes, including nitrogen assimilation and cellular redox homeostasis.[17][20]

Current research focuses on engineering more efficient versions of the photorespiratory pathway or introducing synthetic bypasses to improve photosynthetic efficiency and crop yields. This work stands on the shoulders of the giants who, through meticulous experimentation and insightful hypotheses, illuminated this once-dark corner of plant biochemistry. The discovery of the this compound salvage pathway remains a testament to the power of curiosity-driven research and the elegance of the scientific method.

References

- 1. 2.3.1 - History of photorespiration research | Plants in Action [rseco.org]

- 2. Photorespiration Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photorespiration - Wikipedia [en.wikipedia.org]

- 4. bioone.org [bioone.org]

- 5. researchgate.net [researchgate.net]

- 6. Arabidopsis Photorespiratory Serine Hydroxymethyltransferase Activity Requires the Mitochondrial Accumulation of Ferredoxin-Dependent Glutamate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arabidopsis photorespiratory serine hydroxymethyltransferase activity requires the mitochondrial accumulation of ferredoxin-dependent glutamate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photorespiration mutants of Arabidopsis thaliana deficient in serine-glyoxylate aminotransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. photorespiration | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The variety of photorespiratory phenotypes - employing the current status for future research directions on photorespiration. | Semantic Scholar [semanticscholar.org]

- 12. Molecular, biochemical and enzymatic characterization of photorespiratory this compound phosphatase (PGLP1) in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photorespiratory serine hydroxymethyltransferase 1 activity impacts abiotic stress tolerance and stomatal closure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arabidopsis SHMT1, a serine hydroxymethyltransferase that functions in the photorespiratory pathway influences resistance to biotic and abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. annualreviews.org [annualreviews.org]

A Technical Guide to the Synthesis of 2-Phosphoglycolate by RuBisCO Oxygenase Activity: Mechanisms, Quantification, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the central enzyme in photosynthetic carbon fixation, yet its catalytic inefficiency, particularly its oxygenase activity, poses a significant constraint on photosynthetic productivity. This oxygenase reaction synthesizes 2-phosphoglycolate (2-PG), a metabolically toxic compound that necessitates a costly salvage pathway known as photorespiration. Understanding the mechanistic underpinnings of 2-PG synthesis, its metabolic fate, and the methods for its precise quantification are paramount for developing strategies to enhance crop yields and for fundamental studies in plant biochemistry. This in-depth technical guide provides a comprehensive overview of the RuBisCO-mediated synthesis of this compound, from the fundamental enzymatic reaction to detailed, field-proven experimental protocols for its analysis. We delve into the kinetic competition between CO₂ and O₂, the intricacies of the photorespiratory pathway, and a critical evaluation of methodologies for assaying RuBisCO's oxygenase activity and quantifying this compound. This guide is intended to serve as a vital resource for researchers aiming to dissect and manipulate this pivotal metabolic juncture.

The Duality of RuBisCO: Carboxylation vs. Oxygenation

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is arguably the most abundant enzyme on Earth, responsible for the fixation of atmospheric CO₂ into organic matter.[1] However, RuBisCO is notoriously inefficient, characterized by a slow catalytic rate and a promiscuous active site that can react with both CO₂ and O₂.[1][2] This dual functionality is the crux of a major challenge in photosynthetic efficiency.

-

Carboxylation: The productive reaction where RuBisCO catalyzes the addition of CO₂ to ribulose-1,5-bisphosphate (RuBP), yielding two molecules of 3-phosphoglycerate (3-PGA). 3-PGA is a key intermediate in the Calvin-Benson cycle, leading to the regeneration of RuBP and the net synthesis of carbohydrates.[3]

-

Oxygenation: The competing, non-productive reaction where RuBisCO catalyzes the addition of O₂ to RuBP. This reaction produces one molecule of 3-PGA and one molecule of this compound (2-PG).[3][4]

The synthesis of 2-PG is not only a direct loss of fixed carbon but also produces a compound that is inhibitory to several key enzymes in the Calvin-Benson cycle, including triose-phosphate isomerase and phosphofructokinase.[5]

The Mechanistic Basis of Oxygenase Activity

The inability of RuBisCO to exclusively bind CO₂ stems from the chemical similarity between CO₂ and O₂ and the reaction mechanism that proceeds through a common enediol intermediate of RuBP. The enzyme's active site cannot perfectly distinguish between the two gaseous substrates.[6] The ratio of carboxylation to oxygenation is primarily determined by the relative concentrations of CO₂ and O₂ at the catalytic site and the enzyme's intrinsic CO₂/O₂ specificity factor (SC/O).[2][3]

Figure 1: Competing reactions at the RuBisCO active site.

The Photorespiratory Pathway: A Costly Salvage Operation

The this compound produced by RuBisCO's oxygenase activity must be recycled back into the Calvin-Benson cycle to recover the carbon and prevent the accumulation of this toxic metabolite. This salvage pathway, known as photorespiration or the C2 cycle, is a complex and energy-intensive process that spans three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.[7][8]

The key stages of photorespiration are:

-

Chloroplast: 2-PG is dephosphorylated to glycolate by phosphoglycolate phosphatase.

-

Peroxisome: Glycolate is oxidized to glyoxylate, which is then aminated to form the amino acid glycine.

-

Mitochondrion: Two molecules of glycine are converted to one molecule of serine, releasing a molecule of CO₂ and ammonia (NH₃).

-

Peroxisome: Serine is converted to hydroxypyruvate and then reduced to glycerate.

-

Chloroplast: Glycerate is phosphorylated to 3-PGA, which can then re-enter the Calvin-Benson cycle.

This intricate pathway consumes ATP and reducing equivalents (NADH) and results in the loss of a significant portion of the carbon that was initially fixed.[7][9]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Revisiting Trade-offs between Rubisco Kinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-species analysis traces adaptation of Rubisco toward optimality in a low-dimensional landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification and characterization of multiple rubisco activases in chemoautotrophic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibitory Effect of 2-Phosphoglycolate on Triose-Phosphate Isomerase

Introduction

Triose-phosphate isomerase (TPI or TIM) is a crucial enzyme in glycolysis, catalyzing the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (GAP).[1][2] This isomerization is a vital step for efficient energy production, ensuring that both triose phosphates derived from the cleavage of fructose-1,6-bisphosphate can proceed through the glycolytic pathway.[3] TPI is renowned for its catalytic perfection, with a reaction rate so efficient it is limited only by the diffusion of its substrate into the active site.[2][3]

The intricate mechanism of TPI has been a subject of extensive research, and the study of its inhibitors has provided profound insights into its catalytic strategy. Among these, 2-phosphoglycolate (2-PG) stands out as a potent inhibitor and a classic example of a transition-state analog.[3][4] This guide provides a comprehensive technical overview of the inhibitory effect of 2-PG on TPI, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular mechanism of inhibition, the structural underpinnings of this interaction, and the experimental methodologies used to investigate this phenomenon.

The Physiological Context of this compound

This compound is not merely a synthetic inhibitor but a naturally occurring metabolite with significant physiological roles. In plants, 2-PG is a product of the oxygenase activity of RuBisCO, initiating the photorespiratory pathway.[5][6] Accumulation of 2-PG can be toxic as it inhibits several key enzymes in carbon metabolism, including TPI.[5][7][8][9] Therefore, its degradation is crucial for cellular homeostasis.[5] In mammals, 2-PG is thought to be produced during DNA strand-break repair and can modulate the oxygen affinity of hemoglobin by activating the phosphatase subunit of bisphosphoglycerate mutase.[5][10]

Mechanism of Inhibition: A Transition-State Analog

This compound is a powerful competitive inhibitor of triose-phosphate isomerase.[11][12] Its inhibitory prowess stems from its structural and electronic resemblance to the proposed cis-enediolate transition state of the TPI-catalyzed reaction.[1] While 2-PG is one atom shorter than the substrate, its tight binding is attributed to this mimicry.[1]

The catalytic cycle of TPI involves an acid-base mechanism facilitated by a key glutamate residue (Glu165 in chicken TPI, Glu167 in yeast and Leishmania mexicana TPI) acting as the catalytic base.[1][11][13] This residue abstracts a proton from the substrate to form the enediolate intermediate.[1][14] NMR studies have shown that upon binding to TPI, the dianionic form of 2-PG transfers a proton to this glutamate residue, converting the inhibitor to a trianionic state within the active site.[1] This interaction is further stabilized by hydrogen bonds with other active site residues, such as His95.[4]

Visualizing the TPI Catalytic and Inhibitory Mechanism

The following diagram illustrates the key steps in the TPI-catalyzed isomerization and the binding of the transition-state analog, this compound.

Caption: TPI catalytic cycle and inhibition by this compound.

Structural Basis of Inhibition: Conformational Changes upon Binding

X-ray crystallography has been instrumental in elucidating the structural basis for the potent inhibition of TPI by 2-PG.[4][13][15][16] The binding of this transition-state analog induces significant conformational changes in the enzyme.[4][15]

A key feature of the TPI active site is a flexible loop (loop-6) that closes over the active site upon substrate or inhibitor binding.[1][4][15] This movement shields the catalytic machinery from the solvent and stabilizes the charged intermediate.[1] In the presence of 2-PG, this loop moves by as much as 7 Å to adopt a "closed" conformation.[4][15]

Furthermore, the catalytic glutamate residue (Glu165/167) undergoes a significant movement of over 2 Å to interact directly with the inhibitor.[4][15] High-resolution crystal structures of the TPI-2-PG complex reveal a very short hydrogen bond between the carboxylate group of 2-PG and the catalytic glutamate.[13] This strong interaction is a key contributor to the high affinity of the inhibitor. The structure of the TPI-2-PG complex from Leishmania mexicana even shows that both the inhibitor and the catalytic glutamate can adopt two distinct conformations in the active site.[13]

Visualizing the Experimental Workflow for Structural Analysis

The following diagram outlines a typical workflow for determining the crystal structure of a TPI-inhibitor complex.

References

- 1. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triose Phosphate Isomerase - Proteopedia, life in 3D [proteopedia.org]

- 3. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]

- 4. Crystallographic analysis of the complex between triosephosphate isomerase and this compound at 2.5-A resolution: implications for catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound for Research|High-Purity Biochemical [benchchem.com]

- 7. The Photorespiratory Metabolite this compound Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]

- 9. This compound is an inhibitor of two chloroplast enzymes: triose phosphate isomerase and phosphofructokinase. -triyambak.org - Triyambak Life Sciences [triyambak.org]

- 10. Role of this compound Phosphatase of Escherichia coli in Metabolism of the this compound Formed in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Active site of triosephosphate isomerase: in vitro mutagenesis and characterization of an altered enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure of triosephosphate isomerase complexed with this compound at 0.83-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Function and Fate of 2-Phosphoglycolate in C3 and C4 Photosynthesis

Executive Summary

The synthesis of 2-phosphoglycolate (2-PG) represents a fundamental bifurcation in photosynthetic carbon metabolism, dictated by the dual nature of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This guide provides an in-depth technical examination of the divergent roles and metabolic fates of 2-PG in C3 and C4 plants. In C3 plants, 2-PG is a toxic, unavoidable byproduct of the oxygenase reaction of RuBisCO, necessitating a complex and energy-intensive salvage pathway known as photorespiration. This pathway, spanning three cellular organelles, serves to detoxify 2-PG and recover a portion of the carbon, albeit with a significant loss of energy and previously fixed CO₂. Conversely, C4 plants have evolved a sophisticated carbon-concentrating mechanism (CCM) that elevates CO₂ levels around RuBisCO, thereby drastically suppressing the initial formation of 2-PG. While this minimizes the need for high-flux photorespiration, evidence demonstrates that a functional 2-PG salvage pathway remains indispensable for C4 plant viability, highlighting its essential role in metabolic proofreading. This document details the biochemical pathways, comparative efficiencies, and key experimental methodologies pertinent to understanding the profound impact of 2-PG on plant photosynthetic strategy.

Introduction: The Inevitable Formation of this compound

The central enzyme responsible for carbon fixation in all oxygenic photosynthetic organisms is RuBisCO.[1][2] This enzyme catalyzes the carboxylation of ribulose-1,5-bisphosphate (RuBP), producing two molecules of 3-phosphoglycerate (3-PGA) that enter the Calvin-Benson Cycle.[3] However, atmospheric oxygen (O₂) is a competitive substrate for the RuBisCO active site.[4] In a process termed photorespiration, RuBisCO can catalyze the addition of O₂ to RuBP, which yields one molecule of 3-PGA and one molecule of the two-carbon compound, this compound (2-PG).[4][5][6]

The oxygenase reaction is a significant drain on photosynthetic efficiency, accounting for up to 25% of RuBisCO turnover in C3 plants under certain conditions.[4] The product, 2-PG, is not merely a loss of fixed carbon; it is a potent metabolic toxin. 2-PG inhibits key enzymes of the Calvin-Benson Cycle, including triose-phosphate isomerase (TPI) and sedoheptulose-1,7-bisphosphatase (SBPase), effectively stalling carbon fixation if allowed to accumulate.[4][6][7][8] Therefore, the primary and essential function of 2-PG metabolism is detoxification.[1][9][10] The divergent strategies that C3 and C4 plants employ to manage this toxic byproduct define their photosynthetic characteristics and ecological success.

The C3 Strategy: Photorespiration as an Essential Salvage Pathway

In C3 plants, which lack a mechanism to concentrate CO₂ around RuBisCO, the production of 2-PG is substantial and continuous, especially under conditions of high temperature, high light, and water stress (which leads to stomatal closure and reduced internal CO₂).[6][11] To cope with this, C3 plants utilize the photorespiratory pathway, also known as the C2 cycle or the photosynthetic carbon oxidation cycle.[12][13] This intricate metabolic route is not a single-organelle process; it requires the coordinated function of the chloroplast, peroxisome, and mitochondrion.[12][14][15]

The core function of this pathway is to convert two molecules of toxic 2-PG into one molecule of 3-PGA, which can re-enter the Calvin-Benson Cycle.[16] This salvage operation comes at a steep price:

-

Carbon Loss: One molecule of CO₂ is released for every two molecules of 2-PG that enter the pathway.[17]

-

Energy Expenditure: The pathway consumes both ATP and reducing equivalents (NAD(P)H).[4][18]

The key stages of the C3 photorespiratory pathway are as follows:

-

Chloroplast: 2-PG is rapidly dephosphorylated by This compound phosphatase (PGLP) to form glycolate.[7][13] Glycolate is then transported out of the chloroplast.

-

Peroxisome: Glycolate is oxidized by glycolate oxidase (GOX) to glyoxylate and hydrogen peroxide (H₂O₂).[13][19] The H₂O₂ is detoxified by catalase. Glyoxylate is then aminated to form the amino acid glycine.[19]

-

Mitochondrion: Two molecules of glycine are converted to one molecule of serine by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT) .[9][14] This is the critical step where a molecule of CO₂ and a molecule of ammonia (NH₃) are released.

-

Return to Peroxisome: Serine is transported back to the peroxisome, where it is converted to hydroxypyruvate and then reduced to glycerate.[13][19]

-

Return to Chloroplast: Glycerate re-enters the chloroplast and is phosphorylated by glycerate kinase to form 3-PGA, completing the cycle.[13][20]

The C4 Strategy: Minimizing this compound Synthesis

C4 plants, such as maize, sugarcane, and sorghum, thrive in hot, arid environments where the rate of photorespiration in C3 plants would be prohibitively high.[6][21] These plants evolved a highly efficient carbon-concentrating mechanism (CCM) to suppress the oxygenase activity of RuBisCO.[22][23][24] This is not a modification of the photorespiratory pathway itself, but rather a proactive system to prevent the formation of its substrate, 2-PG.

The C4 strategy relies on two key adaptations:

-

Kranz Anatomy: C4 plants possess a specialized leaf anatomy where vascular bundles are surrounded by two distinct photosynthetic cell types: an inner layer of bundle sheath (BS) cells and an outer layer of mesophyll (M) cells.[23][25]

-

Biochemical CO₂ Pump: The process is spatially segregated.

-

In the mesophyll cells , CO₂ is first fixed by PEP carboxylase (PEPC) , an enzyme that has no affinity for O₂.[21] This reaction produces a four-carbon organic acid (e.g., malate or aspartate).[23][24]

-

This C4 acid is then transported to the bundle sheath cells .[23]

-

Inside the bundle sheath cells, the C4 acid is decarboxylated, releasing CO₂.[23][24] This process actively pumps CO₂, elevating its concentration around RuBisCO—which is exclusively localized in the bundle sheath cells—to levels that effectively outcompete O₂.[23][25]

-

This CCM virtually eliminates the oxygenase reaction, meaning very little 2-PG is produced.[23] Consequently, the high-flux photorespiration seen in C3 plants is absent.[15][26]

The Enduring Importance of Photorespiration in C4 Plants

While the rate of photorespiration is drastically reduced, it is not zero.[27] Furthermore, research has unequivocally shown that a functional photorespiratory pathway is essential for C4 plants. Studies using RNA interference (RNAi) to knock down the expression of PGLP in the C4 plant Flaveria bidentis resulted in plants with stunted growth, reduced photosynthetic capacity, and metabolic disruptions.[3] This demonstrates that even the small amount of 2-PG produced in C4 plants must be efficiently detoxified to prevent inhibition of central metabolism.[3][8] Therefore, in C4 plants, the photorespiratory pathway functions as a critical metabolic proofreading and repair system, rather than a high-flux carbon salvage cycle.[1][3]

Comparative Analysis: this compound Metabolism in C3 vs. C4 Plants

The distinct approaches to managing 2-PG lead to profound differences in the physiology and efficiency of C3 and C4 plants.

| Feature | C3 Plants (e.g., Rice, Wheat, Soybean) | C4 Plants (e.g., Maize, Sugarcane) |

| Primary CO₂ Fixation Enzyme | RuBisCO | PEP Carboxylase (in mesophyll) |

| Leaf Anatomy | Standard mesophyll structure | Kranz anatomy (mesophyll & bundle sheath)[23] |

| Rate of 2-PG Production | High, especially in hot/dry conditions | Very low[3][26] |

| Photorespiration Flux | High, representing a major carbon and energy loss[18][28] | Low, but the pathway remains essential for detoxification[3][27] |

| CO₂ Compensation Point | High (40-100 ppm) | Low (0-10 ppm) |

| Optimal Temperature | 15-25°C | 30-45°C |

| Photosynthetic Efficiency | Lower in hot, dry climates due to high photorespiration | Higher in hot, dry climates; less efficient in cool conditions due to the energetic cost of the CCM[21][29] |

| Primary Role of 2-PG Metabolism | High-flux carbon salvage and detoxification | Low-flux metabolic proofreading and detoxification[3] |

Key Methodologies for Studying 2-PG Metabolism

Investigating the function of 2-PG requires a suite of biochemical and analytical techniques. Below are protocols for two fundamental experimental approaches.

Protocol 1: In Vitro Assay of RuBisCO Carboxylase and Oxygenase Activity

This protocol allows for the direct measurement of the two competing reactions that determine the rate of 2-PG synthesis.

-

Objective: To determine the ratio of carboxylase to oxygenase activity (the Sc/o specificity factor) of purified RuBisCO.

-

Principle: The carboxylase activity is measured by the incorporation of radiolabeled ¹⁴CO₂ into acid-stable products. The oxygenase activity is measured by the O₂-dependent production of 2-PG, which can be quantified after enzymatic conversion and derivatization or by using an oxygen electrode to measure O₂ consumption.

Step-by-Step Methodology:

-

Protein Isolation: Isolate and purify RuBisCO from leaf tissue using ammonium sulfate precipitation followed by anion-exchange and size-exclusion chromatography.

-

Enzyme Activation: Activate the purified RuBisCO in a buffer containing MgCl₂ and a high concentration of bicarbonate to ensure carbamylation of the active site.

-

Reaction Setup: Prepare parallel reaction mixtures in sealed vials. The reaction buffer should contain activated RuBisCO, RuBP, and varying concentrations of O₂.

-

Carboxylase Assay: Initiate the reaction by adding RuBP and NaH¹⁴CO₃ (radiolabeled bicarbonate). After a set time, stop the reaction with strong acid (e.g., HCl). The acid quenches the reaction and removes unreacted ¹⁴CO₂.

-

Oxygenase Assay: Initiate the reaction by adding RuBP. Monitor the consumption of O₂ over time using a Clark-type oxygen electrode.

-

Quantification: For the carboxylase assay, measure the radioactivity of the acid-stable product using liquid scintillation counting. For the oxygenase assay, calculate the rate of O₂ consumption from the electrode trace.

-

Data Analysis: Calculate the rates of both reactions and determine the specificity factor under the tested conditions.

Protocol 2: LC-MS/MS Quantification of Photorespiratory Intermediates

This powerful analytical technique enables the precise measurement of 2-PG and downstream metabolites from plant tissue extracts.

-

Objective: To quantify the in vivo concentrations of 2-PG, glycolate, glycine, and serine in response to different environmental conditions (e.g., high vs. low CO₂).

-

Principle: Metabolites are extracted from flash-frozen plant tissue, separated by liquid chromatography (LC), and then detected and quantified by tandem mass spectrometry (MS/MS) based on their unique mass-to-charge ratios and fragmentation patterns.

Step-by-Step Methodology:

-

Sample Collection: Grow C3 and C4 plants under controlled environmental conditions. Harvest leaf tissue by flash-freezing in liquid nitrogen to instantly quench metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol). Include a mixture of stable isotope-labeled internal standards for accurate quantification. Centrifuge to pellet debris and collect the supernatant.

-

Sample Preparation: Dry the supernatant under vacuum. The sample can be reconstituted in an appropriate solvent for direct injection or derivatized to improve chromatographic separation and ionization efficiency.

-

LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system.

-

LC: Separate the metabolites on a suitable column (e.g., HILIC for polar compounds).

-

MS/MS: Analyze the eluent using electrospray ionization (ESI) and operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each metabolite, a specific precursor ion and product ion transition is monitored for high selectivity and sensitivity.

-

-

Data Analysis: Process the raw data using specialized software. Identify and integrate the chromatographic peaks for each metabolite and its corresponding internal standard.

-

Quantification: Calculate the concentration of each metabolite by comparing its peak area to that of its known-concentration internal standard, normalizing to the initial tissue weight.

Conclusion and Future Perspectives

The function of this compound serves as a defining element in the bifurcation of C3 and C4 photosynthetic strategies. In C3 plants, 2-PG is a continuously produced toxic byproduct whose metabolism, via photorespiration, is a costly but essential process for carbon salvage and detoxification. The high energetic and carbon cost of this pathway was a powerful selective pressure for the evolution of the C4 CCM. C4 plants circumvent the problem by preventing 2-PG formation, thereby conserving energy and carbon in environments that favor photorespiration. However, the retained necessity of the photorespiratory pathway in C4 species underscores the fundamental role of 2-PG metabolism as a vital cellular proofreading mechanism. Understanding these divergent functions is critical for professionals in crop science and drug development, as manipulating photorespiration—either by inhibiting it or by engineering more efficient metabolic bypasses—remains a key target for enhancing photosynthetic efficiency and improving crop yields in a changing global climate.

References

- 1. scispace.com [scispace.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Efficient this compound degradation is required to maintain carbon assimilation and allocation in the C4 plant Flaveria bidentis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Photorespiration in C3 plants start from A Photosynthesis class 12 biology CBSE [vedantu.com]

- 6. The Path from C3 to C4 Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Photorespiratory serine hydroxymethyltransferase 1 activity impacts abiotic stress tolerance and stomatal closure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pathway and importance of photorespiratory this compound metabolism in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. 2.3 - Photorespiration [rseco.org]

- 13. biologydiscussion.com [biologydiscussion.com]

- 14. Arabidopsis Photorespiratory Serine Hydroxymethyltransferase Activity Requires the Mitochondrial Accumulation of Ferredoxin-Dependent Glutamate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photorespiration in C3 and C4 Plants: Key Differences Explained [vedantu.com]

- 16. The Evolution of Photorespiratory Glycolate Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Photorespiratory Metabolite this compound Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. academic.oup.com [academic.oup.com]

- 20. ltmd.uni-rostock.de [ltmd.uni-rostock.de]

- 21. The difference between C3 and C4 plants | RIPE [ripe.illinois.edu]

- 22. Evolution of CAM and C<sub>4</i> carbon-concentrating mechanisms [pubs.usgs.gov]

- 23. 2.2.2 - The CO2 concentrating mechanism in C4 photosynthesis | Plants in Action [rseco.org]

- 24. C4 carbon fixation - Wikipedia [en.wikipedia.org]

- 25. academic.oup.com [academic.oup.com]

- 26. byjus.com [byjus.com]

- 27. C4 Photosynthesis (The CO2-Concentrating Mechanism and Photorespiration) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Photorespiration in C3 and C4 pathways NEET UG: Biology [unacademy.com]

- 29. Khan Academy [khanacademy.org]

The C2 Cycle: A Historical and Technical Guide to 2-Phosphoglycolate in Photosynthesis

Foreword

The journey to understand photosynthetic carbon fixation has been one of the most significant endeavors in modern biology. While the Calvin-Benson cycle, elucidated by Melvin Calvin, Andrew Benson, and James Bassham, revealed the primary path of carbon from atmosphere to organic matter, a persistent anomaly puzzled researchers for decades: the inhibitory effect of oxygen on this vital process.[1] This guide delves into the history and core science of 2-phosphoglycolate (2-PG), the two-carbon compound at the heart of this phenomenon, and the intricate metabolic pathway that evolved to handle it: photorespiration. For researchers, scientists, and drug development professionals, understanding this history is not merely an academic exercise; it provides a crucial foundation for developing strategies to enhance photosynthetic efficiency and, ultimately, address global food security.

The Genesis of a Puzzle: The Warburg Effect and the Discovery of this compound

The story of this compound begins with a fundamental observation that challenged the early, simplified models of photosynthesis.

Otto Warburg's Provocative Discovery

In the 1920s, the German biochemist Otto Warburg, using his newly invented manometric techniques to study photosynthesis in the green alga Chlorella, made a groundbreaking discovery. He found that high concentrations of molecular oxygen inhibited the rate of photosynthesis.[2][3][4] This phenomenon, now known as the "Warburg effect" in plant physiology, hinted at a competitive process interfering with carbon dioxide fixation. Warburg's meticulous experiments laid the groundwork for decades of research into the mysterious and seemingly wasteful process of photorespiration.[2][4]

The "Mistake" of a Key Enzyme: RuBisCO's Dual Personality

The biochemical basis for the Warburg effect remained elusive for many years. The breakthrough came with the characterization of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase, or RuBisCO. This enzyme, responsible for the primary step of carbon fixation in the Calvin cycle, was found to have a dual catalytic activity. While its primary function is to "carboxylase" Ribulose-1,5-bisphosphate (RuBP) by adding a molecule of CO2, it can also "oxygenase" RuBP by adding a molecule of O2.[5] This oxygenase activity, which competes directly with the carboxylase activity, is the starting point for the photorespiratory pathway.[5]

The oxygenation of RuBP produces one molecule of the Calvin cycle intermediate 3-phosphoglycerate (3-PGA) and one molecule of a two-carbon compound, this compound (2-PG).[6] 2-PG cannot directly enter the Calvin cycle and is, in fact, inhibitory to several key photosynthetic enzymes.[7]

The First Glimpse of this compound

The first direct evidence of this compound's existence and its connection to photosynthesis came from the pioneering work of Andrew Benson and Melvin Calvin in the 1950s.[1] Using the then-novel technique of radiolabeling with carbon-14 (¹⁴CO₂), they were able to trace the path of carbon during photosynthesis. Their experiments revealed the rapid appearance of a labeled two-carbon compound under conditions that favored photorespiration (high oxygen), which they identified as this compound.[1] This seminal discovery provided the missing link between Warburg's observations and the molecular mechanisms of photosynthesis.

Elucidating the C2 Cycle: A Multi-Organelle Odyssey

The discovery of this compound opened the door to unraveling the complex metabolic pathway responsible for its recycling, a pathway that spans three different cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.[6] This intricate journey is often referred to as the C2 cycle or the photorespiratory pathway.

Caption: The C2 photorespiratory cycle, a metabolic pathway spanning the chloroplast, peroxisome, and mitochondrion.

Key Enzymes of the C2 Cycle

The elucidation of the C2 cycle was a monumental task that involved the identification and characterization of numerous enzymes. The following table summarizes the key enzymes and their roles in the pathway.

| Enzyme | Abbreviation | Location | Reaction |

| Ribulose-1,5-bisphosphate Carboxylase/Oxygenase | RuBisCO | Chloroplast | RuBP + O₂ → this compound + 3-PGA |

| Phosphoglycolate Phosphatase | PGP | Chloroplast | This compound → Glycolate + Pi |

| Glycolate Oxidase | GOX | Peroxisome | Glycolate + O₂ → Glyoxylate + H₂O₂ |

| Glutamate:Glyoxylate Aminotransferase | GGT | Peroxisome | Glyoxylate + Glutamate → Glycine + 2-Oxoglutarate |

| Glycine Decarboxylase Complex | GDC | Mitochondrion | 2 Glycine + NAD⁺ → Serine + CO₂ + NH₃ + NADH |

| Serine Hydroxymethyltransferase | SHMT | Mitochondrion | (part of GDC complex) |

| Serine:Glyoxylate Aminotransferase | SGAT | Peroxisome | Serine + Glyoxylate → Hydroxypyruvate + Glycine |

| Hydroxypyruvate Reductase | HPR | Peroxisome | Hydroxypyruvate + NADH → Glycerate + NAD⁺ |

| Glycerate Kinase | GK | Chloroplast | Glycerate + ATP → 3-PGA + ADP |

The Role of Peroxisomes: N.E. Tolbert's Contribution

A crucial piece of the photorespiration puzzle was the discovery of the role of peroxisomes. In the 1960s, N.E. Tolbert and his colleagues were instrumental in isolating and characterizing these organelles from plant leaves.[8][9][10] They demonstrated that peroxisomes contain high concentrations of glycolate oxidase and catalase, enzymes essential for the conversion of glycolate to glyoxylate and the detoxification of the resulting hydrogen peroxide.[9][11] Tolbert's work firmly established the peroxisome as a central hub in the photorespiratory pathway.[8][10]

Experimental Methodologies in this compound Research

Our understanding of this compound and the C2 cycle is built upon a foundation of innovative experimental techniques.

Isotopic Labeling: Tracing the Path of Carbon

Isotopic labeling has been a cornerstone of photorespiration research since the initial discovery of 2-PG.[12] By feeding plants with ¹⁴CO₂ or ¹³CO₂, researchers can trace the flow of carbon through the various intermediates of the C2 cycle.[1][13][14]

Caption: A generalized workflow for isotopic labeling experiments in photorespiration research.

Experimental Protocol: Pulse-Chase ¹⁴CO₂ Labeling

-

Plant Material: Use healthy, well-watered C3 plants (e.g., spinach, tobacco, or Arabidopsis thaliana).

-

Acclimation: Acclimate the plant or leaf in a sealed chamber under controlled light, temperature, and atmospheric conditions (e.g., 21% O₂, 350 ppm CO₂).

-

Pulse: Introduce a pulse of ¹⁴CO₂ into the chamber for a short duration (e.g., 30 seconds to 5 minutes).

-

Chase: Remove the ¹⁴CO₂ and introduce a high concentration of unlabeled CO₂ (the "chase"). This allows the labeled intermediates to be metabolized through the pathway.

-

Sampling: At various time points during the chase, rapidly freeze leaf tissue in liquid nitrogen to quench all metabolic activity.

-

Extraction and Analysis: Extract the metabolites and separate them using two-dimensional paper chromatography or high-performance liquid chromatography (HPLC).

-

Detection: Visualize the radiolabeled compounds by autoradiography or quantify them using scintillation counting.

The Power of Genetics: Insights from Arabidopsis thaliana Mutants

The use of the model organism Arabidopsis thaliana has revolutionized photorespiration research. By creating and screening for mutants deficient in specific enzymes of the C2 cycle, scientists have been able to confirm the function of these enzymes and the essential nature of the pathway.[15][16] These mutants typically exhibit a conditional lethal phenotype: they can grow in high CO₂ environments where photorespiration is suppressed, but they perish in normal air.[17][18]

Experimental Protocol: Screening for Photorespiration Mutants

-

Mutagenesis: Treat Arabidopsis thaliana seeds with a chemical mutagen (e.g., ethyl methanesulfonate) to induce random mutations in the genome.

-

Growth in High CO₂: Grow the M2 generation (progeny of the mutagenized plants) in a high CO₂ atmosphere (e.g., 1% CO₂) to allow photorespiratory mutants to survive.

-

Screening in Air: Transfer the plants to normal air (approximately 0.04% CO₂).

-

Phenotyping: Identify plants that show signs of stress, such as chlorosis (yellowing) or necrosis (tissue death), which are indicative of a defect in photorespiration.

-

Biochemical and Genetic Analysis: Characterize the mutant plants by measuring the activity of photorespiratory enzymes and identifying the mutated gene through genetic mapping and sequencing.[19]

Biochemical Assays: Quantifying Enzyme Activity

The development of specific biochemical assays for the enzymes of the C2 cycle has been crucial for their characterization. These assays typically measure the rate of substrate consumption or product formation.

Experimental Protocol: Spectrophotometric Assay for RuBisCO Activity

The activity of RuBisCO can be measured using a spectrophotometric assay that couples the production of 3-PGA to the oxidation of NADH.[20][21]

-

Enzyme Extraction: Homogenize leaf tissue in an extraction buffer to isolate the soluble proteins, including RuBisCO.

-

Assay Mixture: Prepare an assay mixture containing a buffer, MgCl₂, NaHCO₃, ATP, phosphocreatine, and the coupling enzymes glyceraldehyde-3-phosphate dehydrogenase, 3-phosphoglycerate kinase, and creatine phosphokinase, and NADH.

-

Initiation of Reaction: Add the enzyme extract to the assay mixture and initiate the reaction by adding the substrate, RuBP.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized. The rate of absorbance change is proportional to the RuBisCO activity.

The Cost of Photorespiration and Future Directions

While the C2 cycle is an essential salvage pathway, it comes at a significant metabolic cost. For every two molecules of this compound that are recycled, one molecule of CO₂ and one molecule of NH₃ are lost.[22] This process consumes ATP and reducing power (NADH), which could otherwise be used for carbon fixation and growth.[7] It is estimated that photorespiration can reduce the efficiency of photosynthesis in C3 plants by 20-50%.[23][24]

Quantitative Impact of Photorespiration on Photosynthetic Efficiency

| Parameter | Value | Reference |

| Reduction in Photosynthetic Efficiency in C3 Plants | 20-50% | [23] |

| Carbon Loss per 2 Molecules of 2-PG | 1 molecule of CO₂ | |

| Energy Cost per O₂ fixed by RuBisCO | 3.5 ATP and 2 NADH | [24] |

| Ratio of RuBisCO Oxygenation to Carboxylation (at 25°C) | ~1:4 |

The significant yield losses attributed to photorespiration have made it a prime target for genetic engineering. Researchers are exploring several strategies to reduce the negative impact of photorespiration, including:

-

Engineering a less "confused" RuBisCO: Attempts are being made to alter the active site of RuBisCO to increase its specificity for CO₂ over O₂.

-

Introducing photorespiratory bypasses: Scientists are designing and introducing synthetic metabolic pathways that can recycle this compound more efficiently, with fewer steps and no loss of CO₂.[25]

-

Concentrating CO₂ around RuBisCO: Efforts are underway to engineer a C4-like photosynthetic mechanism into C3 plants, which would increase the concentration of CO₂ at the site of RuBisCO and suppress oxygenation.

Conclusion

The history of this compound research is a testament to the power of scientific inquiry to unravel complex biological processes. From Warburg's initial observation of oxygen inhibition to the intricate details of the C2 cycle and the development of sophisticated genetic engineering strategies, our understanding of this "wasteful" pathway has evolved dramatically. What was once considered a mere inefficiency of photosynthesis is now recognized as an essential, albeit costly, metabolic process. The ongoing efforts to mitigate the negative impacts of photorespiration hold immense promise for improving crop yields and ensuring a sustainable food supply for a growing global population.

References

- 1. researchgate.net [researchgate.net]

- 2. The Warburg-effects: basic metabolic processes with reference to cancer development and global photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Warburg-effects: basic metabolic processes with reference to cancer development and global photosynthesis | Carnegie Science [carnegiescience.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. Identification of Mutants of Arabidopsis Defective in Acclimation of Photosynthesis to the Light Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]

- 8. Leaf peroxisomes and their relation to photorespiration and photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbodies: peroxisomes and glyoxysomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic pathways in peroxisomes and glyoxysomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plant peroxisomes respire in the light: some gaps of the photorespiratory C2 cycle have become filled--others remain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. mdpi.com [mdpi.com]

- 14. In folio respiratory fluxomics revealed by 13C isotopic labeling and H/D isotope effects highlight the noncyclic nature of the tricarboxylic acid "cycle" in illuminated leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. pnas.org [pnas.org]

- 19. Identification of the photorespiratory this compound phosphatase, PGLP1, in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ars.usda.gov [ars.usda.gov]

- 21. Measuring Rubisco activity: challenges and opportunities of NADH-linked microtiter plate-based and 14C-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Warburg effect (plant physiology) - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. ripe.illinois.edu [ripe.illinois.edu]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxic Effects of 2-Phosphoglycolate Accumulation in Chloroplasts

Abstract

The oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) produces the metabolic dead-end, 2-phosphoglycolate (2-PG), a potent toxin that must be efficiently recycled through the photorespiratory pathway to maintain photosynthetic integrity. This guide provides a comprehensive technical overview of the molecular and physiological consequences of 2-PG accumulation within the chloroplast. We delve into the biochemical genesis of 2-PG, the intricate mechanisms of its toxicity via the inhibition of key Calvin-Benson Cycle enzymes, and the resultant impact on carbon fixation and plant growth. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of photorespiratory metabolism and its implications for agricultural biotechnology and herbicide design. Detailed experimental protocols for investigating these effects are provided, alongside visualizations of the core metabolic pathways.

Introduction: The Inevitable Toxin of Photosynthesis

Oxygenic photosynthesis, while foundational to life, harbors an intrinsic inefficiency. The cornerstone enzyme, RuBisCO, can react with either CO₂ in a productive carboxylation reaction or with O₂ in a competing oxygenation reaction.[1] This oxygenase activity, which can account for up to 25% of RuBisCO turnover in C3 plants, generates one molecule of the Calvin-Benson Cycle (CBC) intermediate 3-phosphoglycerate (3-PGA) and one molecule of this compound (2-PG).[2][3] While 3-PGA is productively assimilated, 2-PG is a metabolically useless and toxic compound.[4][5]

To salvage the carbon and detoxify this metabolite, photosynthetic organisms evolved a complex, energy-intensive pathway known as photorespiration.[2][4] This guide will establish that 2-PG is far more than a simple loss of fixed carbon; it is an active metabolic inhibitor whose accumulation can cripple the central carbon metabolism of the chloroplast.[6][7][8] We will explore the molecular basis of this toxicity, the physiological consequences for the plant, and the robust experimental frameworks required to quantify these effects.

The Genesis of this compound: A Failure of RuBisCO Specificity

The production of 2-PG is a direct consequence of the bifunctional nature of RuBisCO. The enzyme's active site cannot perfectly discriminate between its intended substrate, CO₂, and the far more abundant atmospheric gas, O₂.

The oxygenation of Ribulose-1,5-bisphosphate (RuBP) proceeds via an enediolate intermediate, which, upon reaction with O₂, forms a hydroperoxide intermediate that decomposes into 3-PGA and 2-PG.[2] The ratio of carboxylation to oxygenation is primarily governed by the relative concentrations of CO₂ and O₂ at the active site and by temperature, with higher temperatures decreasing RuBisCO's specificity for CO₂, thereby increasing 2-PG production.[3][9]

References

- 1. 2.3 - Photorespiration [rseco.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Photorespiration - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The Photorespiratory Metabolite this compound Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Photorespiratory Metabolite this compound Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ripe.illinois.edu [ripe.illinois.edu]

Part 1: The Enigma of Photorespiration: An Evolutionary Relic or a Metabolic Necessity?

An In-depth Technical Guide on the Evolutionary Significance of the Photorespiratory Pathway

For Researchers, Scientists, and Drug Development Professionals

The photorespiratory pathway, a metabolic process deeply embedded in the lives of photosynthetic organisms, has long been a subject of intense scientific scrutiny and debate. At its core, it represents a seeming paradox—a process that consumes energy and releases previously fixed carbon, appearing to be a wasteful relic of a bygone era. However, a deeper understanding reveals a far more nuanced and indispensable role in modern plant biology.

The Inevitable Side Reaction

The journey of photorespiration begins with the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), arguably the most abundant protein on Earth.[1] RuBisCO's primary role is to catalyze the carboxylation of Ribulose-1,5-bisphosphate (RuBP), the first major step of carbon fixation in the Calvin-Benson cycle.[2] However, RuBisCO also possesses an oxygenase activity, a catalytic "flaw" that becomes more pronounced under conditions of high temperature and low CO2 concentration.[3] In this oxygenase reaction, RuBisCO fixes O2 to RuBP, producing one molecule of 3-phosphoglycerate (3-PGA), which can enter the Calvin cycle, and one molecule of 2-phosphoglycolate (2-PG), a toxic compound that inhibits key enzymes in carbon metabolism.[4][5]

An Ancient Pathway's Origins

The evolutionary roots of photorespiration are thought to extend back billions of years to the emergence of the first oxygenic photosynthetic organisms, the cyanobacteria.[4] In the primordial atmosphere, characterized by high CO2 and low O2 levels, the oxygenase activity of RuBisCO was likely insignificant. However, as oxygenic photosynthesis proliferated, the atmospheric O2 concentration rose, creating a selective pressure for a mechanism to deal with the increasingly frequent production of toxic 2-PG. Phylogenetic analyses suggest that the core enzymes of the photorespiratory pathway have ancient origins, with some being acquired from the cyanobacterial ancestor of chloroplasts and others from the proteobacterial ancestor of mitochondria.[6] This indicates that a rudimentary form of photorespiration co-evolved with oxygenic photosynthesis.[6]

The "Wasteful" Paradox

From a purely energetic standpoint, photorespiration appears to be a costly endeavor. The recycling of two molecules of 2-PG to one molecule of 3-PGA consumes ATP and reducing equivalents (NAD(P)H) and results in the loss of one molecule of CO2 and one molecule of ammonia.[4][7][8] This process can reduce the net photosynthetic output of C3 plants by as much as 25%, leading to the long-held view of photorespiration as a "wasteful" process that constrains plant growth and crop yield.[2][9][10] The energy expenditure and loss of fixed carbon and nitrogen have made photorespiration a prime target for genetic engineering efforts aimed at improving agricultural productivity.[11][12]

Part 2: The Core Machinery: A Multi-Organelle Metabolic Symphony

The photorespiratory pathway, also known as the C2 cycle, is a complex and highly compartmentalized process, requiring the coordinated action of enzymes in three different organelles: the chloroplast, the peroxisome, and the mitochondrion.[2]

The Photorespiratory Cycle (C2 Cycle)

-

Chloroplast: The cycle begins in the chloroplast where RuBisCO's oxygenase activity produces this compound (2-PG). 2-PG is then dephosphorylated by phosphoglycolate phosphatase (PGP) to form glycolate.

-

Peroxisome: Glycolate is transported to the peroxisome, where it is oxidized by glycolate oxidase (GOX) to glyoxylate and hydrogen peroxide (H2O2). The H2O2 is detoxified by catalase. Glyoxylate is then aminated by serine:glyoxylate aminotransferase (SGAT) and glutamate:glyoxylate aminotransferase (GGAT) to form the amino acid glycine.

-

Mitochondrion: Glycine is transported into the mitochondrion. Here, two molecules of glycine are converted by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT) into one molecule of serine, releasing CO2 and NH3 in the process.

-

Peroxisome (Return Journey): Serine returns to the peroxisome, where it is converted to hydroxypyruvate by SGAT. Hydroxypyruvate is then reduced to glycerate by hydroxypyruvate reductase (HPR).[7]

-

Chloroplast (Completion of the Cycle): Glycerate is transported back to the chloroplast and phosphorylated by glycerate kinase (GLYK) to form 3-phosphoglycerate (3-PGA), which can then re-enter the Calvin-Benson cycle.[7]

Visualization of the Pathway

Caption: The core photorespiratory (C2) cycle.

Key Enzymes and Their Regulation

The flux through the photorespiratory pathway is tightly regulated. Key enzymes such as RuBisCO, glycine decarboxylase, and serine hydroxymethyltransferase are subject to complex regulatory mechanisms, including transcriptional control and post-translational modifications, ensuring that the pathway is integrated with the overall metabolic state of the cell.[13]

Part 3: Beyond Wastefulness: The Indispensable Roles of Photorespiration

While the energetic cost of photorespiration is undeniable, a growing body of evidence points to its essential roles in plant metabolism and stress tolerance, challenging the notion that it is merely a wasteful process.

A Safety Valve for Photosynthesis

Under conditions that lead to a reduction in the rate of CO2 assimilation, such as high light and drought, the photosynthetic electron transport chain can become over-reduced, leading to the production of reactive oxygen species (ROS) and photoinhibition.[7][8] Photorespiration acts as an energy sink, consuming ATP and reducing equivalents, thereby protecting the photosynthetic apparatus from photodamage.[8][14]

Metabolic Nexus

Photorespiration is not a closed loop; it is intricately linked to several other primary metabolic pathways.[15]

-

Nitrogen Assimilation: The release of ammonia in the mitochondria during glycine decarboxylation necessitates a robust nitrogen reassimilation system.[7] The rate of ammonia production via photorespiration can be an order of magnitude greater than primary nitrate assimilation.[7] Furthermore, photorespiration provides the precursors, glycine and serine, for the synthesis of other amino acids.[15]

-

Sulfur Assimilation: The photorespiratory pathway provides glycine for the synthesis of glutathione, a key antioxidant and a player in sulfur metabolism.[7][14]

-

C1 Metabolism: The conversion of glycine to serine in the mitochondria is a major source of C1 units (in the form of methylenetetrahydrofolate), which are essential for the biosynthesis of a wide range of compounds, including nucleotides and methionine.[16][17]

Caption: Interconnections of photorespiration with other metabolic pathways.

A Player in Stress Response

The importance of photorespiration becomes particularly evident under stressful environmental conditions. Studies on photorespiratory mutants have shown that an impaired photorespiratory pathway leads to increased sensitivity to high light, drought, and salinity.[7][14][17] This underscores the protective role of photorespiration in maintaining cellular homeostasis during environmental challenges.

Part 4: Quantifying the Flux: Methodologies and Experimental Design

Accurately measuring the rate of photorespiration is crucial for understanding its contribution to plant metabolism and for evaluating the success of genetic engineering strategies. Several methods have been developed, each with its own advantages and limitations.[18]

Gas Exchange-Based Methods

These methods rely on the use of infrared gas analyzers (IRGAs) to measure the net CO2 assimilation rate (A) under different O2 and CO2 concentrations.[19] By manipulating the gas concentrations, it is possible to estimate the rate of photorespiration (Rp). One common approach is to measure the CO2 compensation point (Γ), the CO2 concentration at which net CO2 assimilation is zero.

Isotope Labeling Techniques

The use of stable isotopes, such as 13C and 18O, provides a more direct way to trace the flow of carbon and oxygen through the photorespiratory pathway. By supplying plants with 13CO2 or 18O2 and analyzing the isotopic composition of metabolic intermediates, researchers can quantify the fluxes through the carboxylation and oxygenation reactions of RuBisCO.

A Comparative Table of Methodologies

| Method | Principle | Advantages | Disadvantages |